molecular formula C19H18N4 B1194236 6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline

6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline

Cat. No. B1194236
M. Wt: 302.4 g/mol
InChI Key: AZKXTCLZMLPGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline is a member of quinolines.

Scientific Research Applications

Antineoplastic Potential

Some novel pyrrolo-quinoline derivatives, structurally related to 6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline, have been synthesized with potential applications as antineoplastic agents. These derivatives exhibit promising cell growth inhibitory properties against various cancer cell lines, particularly those derived from solid tumors like CNS, melanoma, and prostate-derived cells. Notably, their cytotoxic action is distinct from the typical topoisomerase II poisoning ability, suggesting a unique mechanism of action for these compounds (Ferlin et al., 2000).

Anticonvulsant Activity

Derivatives of pyrrolo[3,4-b]quinoline and related compounds, synthesized from pyrrolidine-2,4-dione (tetramic acid), have demonstrated anticonvulsant activity. These compounds are part of a large group of 3-methylidene, 5-methylidene, and 3,5-dimethylidene derivatives, indicating a broader potential for neurological applications (Sorokina et al., 2007).

Synthetic Chemistry and Biological Activities

Pyrrolo[2,3-h]quinolines, closely related to the target compound, are important heterocycles with various biological activities. Research has focused on efficiently synthesizing new series of these compounds with diverse substituents, leading to a library of new pyrrolo[2,3-h]quinolines. This work is expected to promote further research into the bioactivities of these compounds, potentially leading to the discovery of new pharmacological agents (Liao & Zhu, 2019).

Novel Synthetic Pathways and Potential Applications

New synthetic pathways to various pyrrolo[3,4-b]quinolines, structurally related to the target compound, have been established. These novel heteroaromatic systems, like 5H-pyrido[3',4':4,5]pyrrolo[2,3-b]quinolines and others, are structurally related to ellipticine alkaloids and could serve as DNA-intercalating agents, indicating potential applications in cancer therapy and molecular biology (Lu et al., 2002).

properties

Product Name

6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

6-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline

InChI

InChI=1S/C19H18N4/c1-11-18-13(3)23(14(4)19(18)12(2)22-21-11)16-7-8-17-15(10-16)6-5-9-20-17/h5-10H,1-4H3

InChI Key

AZKXTCLZMLPGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC4=C(C=C3)N=CC=C4)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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